molecular formula C15H17NO5 B5780443 ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B5780443
M. Wt: 291.30 g/mol
InChI Key: YJQRHHXXLWDDIC-UHFFFAOYSA-N
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Description

Ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate, also known as EMIDIC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EMIDIC is a member of the indole family of compounds and is synthesized through a multi-step process that involves the reaction of indole-3-carboxylic acid with ethyl chloroformate and methanol.

Scientific Research Applications

Ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has shown potential applications in various fields of scientific research. One of its most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to be effective against drug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies.
This compound has also shown potential applications in the field of neuroscience research. Studies have shown that this compound can modulate the activity of ion channels in neurons, leading to changes in neuronal excitability and synaptic transmission. This makes this compound a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and chronic pain.

Mechanism of Action

The mechanism of action of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is not fully understood, but studies have shown that it interacts with various molecular targets in cells. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and to induce apoptosis in cancer cells. Additionally, this compound has been shown to modulate the activity of ion channels in neurons, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. In cancer cells, this compound inhibits the activity of enzymes involved in cell proliferation and induces apoptosis. In neurons, this compound modulates the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission. Additionally, this compound has been shown to have anti-inflammatory effects in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has shown promising results in various fields of scientific research, including cancer and neuroscience research. However, one of the limitations of this compound is its lack of specificity, as it interacts with various molecular targets in cells. This can make it difficult to determine the exact mechanism of action of this compound and to develop specific drugs based on its structure.

Future Directions

There are several future directions for ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate research. One of the most promising directions is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to determine the exact mechanism of action of this compound and to identify its molecular targets in cells. This could lead to the development of more specific drugs based on the structure of this compound. Finally, studies are needed to determine the safety and toxicity of this compound in vivo, which is necessary for the development of new drugs based on this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in cancer and neuroscience research, but further studies are needed to determine its exact mechanism of action and to identify its molecular targets in cells. Additionally, the development of this compound-based drugs for the treatment of cancer and neurological disorders is a promising future direction for this compound.

Synthesis Methods

The synthesis of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate involves a multi-step process that begins with the reaction of indole-3-carboxylic acid with ethyl chloroformate and methanol. The resulting intermediate is then treated with sodium hydride and dimethyl sulfate to yield the final product. The overall process is relatively simple and can be carried out in a standard laboratory setting.

properties

IUPAC Name

ethyl 5-methoxycarbonyloxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-5-20-14(17)13-9(2)16(3)12-7-6-10(8-11(12)13)21-15(18)19-4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQRHHXXLWDDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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